

Synthesis protocol for "4-Chloroquinazolin-6-yl acetate"

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Compound of Interest

Compound Name: 4-Chloroquinazolin-6-yl acetate

Cat. No.: B068581

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Application Notes

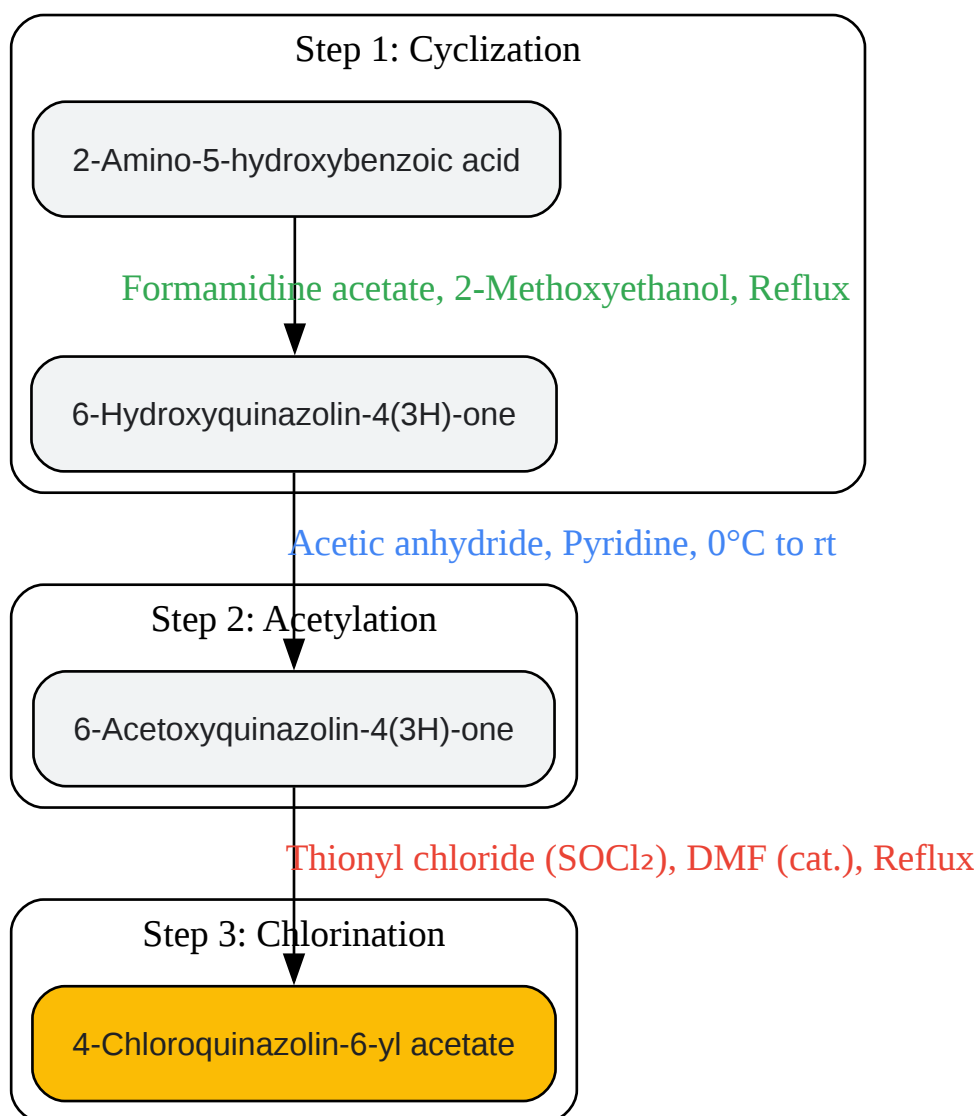
Introduction

4-Chloroquinazolin-6-yl acetate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The acetate group at the 6-position can serve as a protecting group or be hydrolyzed to reveal a hydroxyl group for further modification. This document outlines a detailed three-step protocol for the synthesis of **4-Chloroquinazolin-6-yl acetate**, starting from 2-amino-5-hydroxybenzoic acid.

Chemical Profile

Property	Value
IUPAC Name	(4-chloroquinazolin-6-yl) acetate
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂
Molecular Weight	222.63 g/mol
CAS Number	179246-11-8
Appearance	Off-white to pale yellow solid
Solubility	Soluble in dichloromethane, chloroform, and ethyl acetate.
Storage	Store at 2-8°C under an inert atmosphere.

Synthesis Workflow



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Figure 1: Synthesis workflow for **4-Chloroquinazolin-6-yl acetate**.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

This step involves the cyclization of 2-amino-5-hydroxybenzoic acid with formamidine acetate to form the quinazolinone core.

- Materials:

- 2-Amino-5-hydroxybenzoic acid (1.0 eq)
- Formamidine acetate (1.5 eq)
- 2-Methoxyethanol
- Procedure:
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid and formamidine acetate.
 - Add 2-methoxyethanol to the flask (approximately 10 mL per gram of the benzoic acid derivative).
 - Heat the reaction mixture to reflux (approximately 125°C) and maintain for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
 - Once the reaction is complete, cool the mixture to room temperature.
 - The product will precipitate out of the solution. Collect the solid by vacuum filtration.
 - Wash the solid with cold 2-methoxyethanol and then with diethyl ether.
 - Dry the product under vacuum to obtain 6-hydroxyquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 6-Acetoxyquinazolin-4(3H)-one

This step involves the acetylation of the hydroxyl group of 6-hydroxyquinazolin-4(3H)-one using acetic anhydride.

- Materials:
 - 6-Hydroxyquinazolin-4(3H)-one (1.0 eq)
 - Pyridine
 - Acetic anhydride (1.2 eq)

- Procedure:
 - Suspend 6-hydroxyquinazolin-4(3H)-one in pyridine in a round-bottom flask under a nitrogen atmosphere.
 - Cool the mixture to 0°C in an ice bath.
 - Slowly add acetic anhydride dropwise to the suspension with stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by TLC (dichloromethane:methanol, 9:1).
 - Upon completion, pour the reaction mixture into ice-water.
 - Collect the resulting precipitate by vacuum filtration.
 - Wash the solid thoroughly with water and then with a small amount of cold ethanol.
 - Dry the product under vacuum to yield 6-acetoxyquinazolin-4(3H)-one.

Step 3: Synthesis of **4-Chloroquinazolin-6-yl acetate**

The final step is the chlorination of the 4-position of the quinazolinone ring using thionyl chloride.^[1]

- Materials:
 - 6-Acetoxyquinazolin-4(3H)-one (1.0 eq)
 - Thionyl chloride (SOCl₂) (10 eq)
 - N,N-Dimethylformamide (DMF) (catalytic amount)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 6-acetoxyquinazolin-4(3H)-one.

- Carefully add thionyl chloride to the flask, followed by a catalytic amount of DMF (e.g., 2-3 drops).
- Heat the mixture to reflux (approximately 79°C) and maintain for 3-4 hours.^[1] The solid should dissolve as the reaction progresses.
- Monitor the reaction by TLC (ethyl acetate:hexanes, 1:1).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully remove the excess thionyl chloride under reduced pressure.
- To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.^[1]
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford **4-chloroquinazolin-6-yl acetate** as a solid.

Data Summary

Step	Starting Material	Product	Reagents	Solvent	Typical Yield (%)
1	2-Amino-5-hydroxybenzoic acid	6-Hydroxyquinazolin-4(3H)-one	Formamidinium acetate	2-Methoxyethanol	75-85
2	6-Hydroxyquinazolin-4(3H)-one	6-Acetoxyquinazolin-4(3H)-one	Acetic anhydride, Pyridine	Pyridine	80-90
3	6-Acetoxyquinazolin-4(3H)-one	4-Chloroquinazolin-6-yl acetate	Thionyl chloride, DMF	Thionyl chloride	85-95

Safety Precautions

- All experiments should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care and under an inert atmosphere.
- Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.
- Properly quench and dispose of all chemical waste according to institutional guidelines.

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References

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